N-(6-methoxypyridin-3-yl)-4-methylbenzamide
Description
N-(6-Methoxypyridin-3-yl)-4-methylbenzamide is a benzamide derivative comprising a pyridine ring substituted with a methoxy group at the 6-position and a methyl group at the para position of the benzamide moiety. Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol. The compound features a planar aromatic system with distinct electronic properties due to the electron-donating methoxy group on pyridine and the hydrophobic 4-methyl substituent on benzamide.
Synthetic routes for analogous compounds (e.g., N-(6-Methoxypyridin-3-yl)benzamide) involve reductive transamidation reactions using manganese catalysts, as demonstrated in . The methoxy group improves solubility and metabolic stability compared to non-substituted pyridines, while the 4-methylbenzamide core contributes to structural rigidity .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-5-11(6-4-10)14(17)16-12-7-8-13(18-2)15-9-12/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMLJHIBXYJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400255 | |
| Record name | Benzamide, N-(6-methoxy-3-pyridinyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634177-09-6 | |
| Record name | Benzamide, N-(6-methoxy-3-pyridinyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridin-3-yl)-4-methylbenzamide typically involves the reaction of 6-methoxypyridin-3-amine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Biological Activity
N-(6-Methoxypyridin-3-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxypyridine moiety and a benzamide structure, which contribute to its biological properties. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antiparasitic Activity
Research indicates that derivatives of pyridine compounds exhibit notable antiparasitic effects. For instance, analogs with modifications at the pyridine ring have shown varying degrees of activity against parasites, with some exhibiting EC50 values as low as 0.014 μM . The presence of the methoxy group in this compound is hypothesized to retain or enhance this activity.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, indicating potential for treating inflammatory diseases .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on related compounds has revealed significant effects on cell viability in various cancer cell lines. For instance, a derivative showed an IC50 value of 225 µM against breast cancer cells, indicating its potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulation of Lipid Signaling : The compound could influence lipid signaling pathways that are crucial in inflammation and cancer progression .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells .
Study 1: Antiparasitic Activity
A study evaluated the antiparasitic efficacy of various pyridine derivatives, including this compound. The results indicated that modifications to the pyridine ring significantly impacted activity levels, with some analogs achieving low EC50 values, suggesting high potency against target parasites .
Study 2: Anti-inflammatory Effects
In a comparative study on anti-inflammatory agents, this compound was tested alongside established drugs like dexamethasone. The compound exhibited comparable efficacy in inhibiting TNF-α and IL-6 production, highlighting its potential as an alternative anti-inflammatory agent .
Study 3: Anticancer Activity
A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant reductions in cell viability and alterations in cell morphology, consistent with apoptosis induction mechanisms .
Data Summary Table
| Biological Activity | EC50/IC50 Values | Observations |
|---|---|---|
| Antiparasitic | 0.014 μM | High potency against parasites |
| Anti-inflammatory | 10 µg/mL | Up to 89% inhibition of IL-6 |
| Anticancer | IC50 = 225 µM | Significant cytotoxicity observed |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(6-methoxypyridin-3-yl)-4-methylbenzamide. For instance, derivatives of 4-methylbenzamide have been synthesized and evaluated for their inhibitory activity against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study synthesized several 4-methylbenzamide derivatives, including those with the methoxypyridine substitution. The compounds were tested against multiple cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7 | K562 | 2.27 |
| 10 | HL-60 | 1.42 |
| 9 | OKP-GS | 24.77 |
The results indicated that these compounds exhibited significant anti-proliferative activity, with some inducing apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .
Antimalarial Activity
Another promising application of this compound derivatives is in treating malaria. Research has shown that modifications to the benzamide structure can enhance antimalarial efficacy.
Case Study: Structure-Activity Relationship (SAR)
In a study examining the antimalarial activity of various analogs, it was found that specific substitutions on the benzamide scaffold significantly influenced potency:
| Compound | EC50 (μM) | Comments |
|---|---|---|
| 11 | 0.018 | Enhanced activity with C2 methyl substitution |
| 12 | 0.115 | Reduced activity with N1 methyl substitution |
| 13 | 0.053 | N-ethyl substitution also decreased activity |
These findings underscore the importance of structural modifications in enhancing the pharmacological properties of these compounds against Plasmodium falciparum .
Tuberculosis Treatment
This compound has also been investigated as a potential inhibitor of Mycobacterium tuberculosis adenosine kinase (MtbAdoK), an essential enzyme in the purine salvage pathway.
Case Study: Inhibition of MtbAdoK
A structure-guided drug design approach led to the development of several potent adenosine analogues, including derivatives based on this compound:
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| 6 | 25.6 | >100 |
These compounds exhibited selective inhibition against MtbAdoK, demonstrating significant potential for treating tuberculosis while minimizing cytotoxicity to host cells .
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that allow for structural modifications aimed at enhancing biological activity.
Synthesis Overview
The general synthetic route includes:
- Starting Materials : Utilizing commercially available precursors such as 4-methylbenzoyl chloride and 6-methoxypyridin-3-amine.
- Reaction Conditions : Conducting reactions under controlled temperatures and using solvents like DMF or DMSO.
- Purification : Employing techniques such as recrystallization or chromatography to isolate pure compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of N-(6-Methoxypyridin-3-yl)-4-methylbenzamide are best contextualized by comparing it to structurally related benzamide derivatives. Below is a detailed analysis supported by experimental
Structural and Functional Group Comparisons
Electronic and Steric Effects
- Methoxy vs. Methyl on Pyridine : The 6-methoxy group in the target compound donates electron density via resonance, altering binding affinity compared to the electron-neutral 6-methyl substituent in N-(6-Methylpyridin-3-yl)methylbenzamide. This difference may influence interactions with polar active sites (e.g., kinases) .
- Trifluoromethyl vs. Methyl on Benzamide : The trifluoromethyl group in ’s compound increases metabolic stability and lipophilicity, whereas the 4-methyl group in the target compound provides moderate hydrophobicity without steric hindrance .
Heterocyclic Ring Variations
- Pyridine vs.
- Benzothiazole Replacement : Substituting pyridine with benzothiazole () introduces sulfur-mediated hydrophobic interactions, broadening activity against bacterial targets .
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via methods similar to , using manganese-mediated reductive transamidation. Yield optimization (88% in ) suggests scalability for preclinical studies .
- SAR Insights : The 4-methyl group on benzamide balances hydrophobicity and steric effects, while the 6-methoxy pyridine optimizes electronic interactions. This combination is unique among analogs, as seen in Table 1.
- Therapeutic Potential: Preliminary data from related compounds suggest applications in oncology (kinase inhibition) and infectious diseases (antimicrobial activity). Further in vitro assays are required to validate these hypotheses.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(6-methoxypyridin-3-yl)-4-methylbenzamide?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and pH. For example, coupling reactions between methoxypyridine and benzamide derivatives often employ bases like triethylamine in dichloromethane at room temperature . Yield optimization may require chromatographic monitoring (e.g., HPLC) to assess intermediate purity . Hazard analyses must precede scaling, particularly for reactive intermediates like acyl chlorides .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) is essential for verifying functional groups (e.g., methoxy and benzamide moieties), while Mass Spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) quantifies purity, especially for detecting byproducts from incomplete coupling reactions . X-ray crystallography, though advanced, provides definitive structural validation .
Q. How can researchers address solubility challenges for this compound in biological assays?
Solubility in polar solvents (e.g., DMSO or aqueous buffers) can be improved via co-solvent systems or salt formation. For instance, hydrobromide salts of analogous compounds enhance aqueous solubility while retaining stability . Pre-formulation studies using Differential Scanning Calorimetry (DSC) assess thermal stability under varying solvent conditions .
Q. What safety protocols are recommended for handling this compound during synthesis?
Conduct a thorough hazard analysis for reactive intermediates (e.g., acyl chlorides) and solvents. Use fume hoods for volatile reagents, and employ personal protective equipment (PPE) during scaling. Safety data for related benzamide derivatives suggest avoiding prolonged skin exposure due to potential irritancy .
Advanced Research Questions
Q. How can SHELX/WinGX software improve structural determination of this compound derivatives?
SHELX programs (e.g., SHELXL) refine small-molecule crystal structures by modeling hydrogen bonding and torsional angles. For example, hydrobromide salts of similar compounds reveal protonation sites and 3D hydrogen-bonding networks via SHELX-driven refinement . WinGX integrates crystallographic data visualization, aiding in resolving twinned crystals or disordered solvent molecules .
Q. What role do hydrogen-bonding patterns play in the biological activity of this compound analogs?
In mono-hydrobromide salts, protonation at the pyridine nitrogen facilitates hydrogen bonding with biological targets (e.g., enzymes). Structural studies show that N–H⋯Br⁻ and O–H⋯Br⁻ interactions stabilize the active conformation, enhancing binding affinity . Modifying the methoxy group’s position could alter these interactions, impacting pharmacokinetics .
Q. How can researchers identify biological targets for this compound using computational modeling?
Molecular docking (e.g., AutoDock Vina) paired with PubChem-derived physicochemical data predicts interactions with kinases or GPCRs. For analogs, trifluoromethyl groups increase lipophilicity, favoring membrane penetration . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants .
Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS degradation profiling identify pH-sensitive bonds. For example, benzamide analogs degrade via hydrolysis at acidic pH, requiring buffered formulations (pH 6–8) for long-term storage .
Q. How does the methoxy group’s electronic effects influence the reactivity of this compound in cross-coupling reactions?
The electron-donating methoxy group activates the pyridine ring for electrophilic substitution but may deactivate it in palladium-catalyzed couplings. Substituent effects can be quantified using Hammett constants, guiding catalyst selection (e.g., Pd(OAc)₂ with electron-deficient ligands) .
Q. What methodologies reconcile discrepancies in synthetic yields reported for this compound across studies?
Comparative analysis of reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies critical factors. For instance, dichloromethane vs. THF may alter intermediate solubility, affecting coupling efficiency . Reproducibility is enhanced by detailed reporting of moisture-sensitive steps .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
